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Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-

associated enzyme implicated in the pathogenesis of chronic liver diseases such as non-

alcoholic fatty liver disease (NAFLD).[1][2] Genetic loss-of-function variants in HSD17B13 are

protective against the progression of liver disease, making it a promising therapeutic target for

inhibition.[3][4] HSD17B13 catalyzes the NAD+-dependent oxidation of substrates like steroids

and retinols.[1][5] This application note provides a detailed protocol for measuring the inhibitory

activity of a small molecule, Hsd17B13-IN-28, against purified HSD17B13 using the

bioluminescent NAD/NADH-Glo™ Assay. The assay quantifies the amount of NADH produced

by the HSD17B13 enzymatic reaction, which is directly proportional to enzyme activity.[6] This

robust, high-throughput method is ideal for characterizing enzyme kinetics and determining

inhibitor potency (IC50).

Principle of the Assay
The HSD17B13 enzyme utilizes NAD+ as a cofactor to oxidize a substrate (e.g., β-estradiol),

resulting in the production of NADH. The NAD/NADH-Glo™ Assay quantifies the newly
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generated NADH in a two-step process. First, the HSD17B13 reaction is performed. Then, the

NAD/NADH-Glo™ Detection Reagent is added, which contains a reductase enzyme, a

proluciferin substrate, and luciferase.[7][8] The reductase specifically uses NADH to convert the

proluciferin substrate into luciferin. The luciferase enzyme then catalyzes the oxidation of

luciferin, generating a stable luminescent signal that is proportional to the NADH concentration.

[9] Inhibition of HSD17B13 by a compound like Hsd17B13-IN-28 leads to a decrease in NADH

production and a corresponding reduction in the light signal.
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Caption: Principle of the HSD17B13 NAD-Glo Assay.
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Materials and Reagents
Enzyme: Purified recombinant human HSD17B13 protein (e.g., OriGene, TP313132)[2]

Inhibitor: Hsd17B13-IN-28 (or other small molecule inhibitors)

Assay Kit: NAD/NADH-Glo™ Assay (Promega, G9071 or similar)[7][10]

Substrate: β-estradiol (MCE, HY-B0141) or other suitable HSD17B13 substrate[6]

Cofactor: Nicotinamide adenine dinucleotide (NAD+) (Sigma-Aldrich)

Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Solvent: 100% DMSO for compound dilution

Plates: White, opaque, 96-well or 384-well assay plates (Corning)[11]

Equipment:

Luminometer for plate reading

Standard laboratory pipettes and multichannel pipettes

Incubator

Experimental Protocol
This protocol is designed for a 384-well plate format with a final reaction volume of 20 µL for

the enzyme reaction and 40 µL after adding the detection reagent. Adjust volumes as needed,

maintaining a 1:1 ratio of sample to detection reagent.[12]

3.1. Reagent Preparation

Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Keep on ice.

HSD17B13 Enzyme Solution: Dilute the purified HSD17B13 stock in cold assay buffer to a

2X working concentration (e.g., 60 ng/µL, final concentration will be 300 ng per 10 µL

reaction).[6]
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Substrate/Cofactor Solution: Prepare a 2X working solution of β-estradiol and NAD+ in assay

buffer. A suggested starting concentration is 30 µM β-estradiol and 1 mM NAD+ (final

concentrations will be 15 µM and 500 µM, respectively).[6]

Hsd17B13-IN-28 Compound Plate: Perform a serial dilution of Hsd17B13-IN-28 in 100%

DMSO. Then, dilute these stocks into assay buffer to create a 4X working concentration

series. The final DMSO concentration in the enzyme reaction should not exceed 1%.

NAD/NADH-Glo™ Detection Reagent: Prepare the detection reagent according to the

manufacturer's instructions just prior to use.[7] Equilibrate to room temperature before

adding to the assay plate.

3.2. Assay Procedure

Caption: Experimental workflow for HSD17B13 inhibition assay.

Compound Addition: Add 5 µL of 4X Hsd17B13-IN-28 solution to the appropriate wells of a

384-well plate. For controls, add 5 µL of assay buffer containing the same percentage of

DMSO.

100% Inhibition (No Enzyme) Control: Wells with buffer, substrate, and no enzyme.

0% Inhibition (Vehicle) Control: Wells with enzyme, substrate, and DMSO vehicle.

Enzyme Addition: Add 5 µL of the 2X HSD17B13 enzyme solution to all wells except the "No

Enzyme" controls.

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to

allow the inhibitor to bind to the enzyme.

Reaction Initiation: Add 10 µL of the 2X Substrate/Cofactor solution to all wells to start the

enzymatic reaction. The total volume is now 20 µL.

Enzyme Incubation: Mix the plate and incubate for 60 minutes at room temperature.[6]

Signal Detection: Add 20 µL of the prepared NAD/NADH-Glo™ Detection Reagent to all

wells.
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Signal Development: Mix the plate and incubate for 40-60 minutes at room temperature,

protected from light, to allow the luminescent signal to stabilize.[12]

Measurement: Read the luminescence using a compatible plate reader.

Data Analysis
Background Subtraction: Subtract the average luminescence signal from the "No Enzyme"

control wells from all other measurements.

Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for

each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor

concentration. Fit the data to a four-parameter logistic (log-logistic) model to determine the

IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by

50%.

Data Presentation
The following table summarizes hypothetical quantitative data for Hsd17B13-IN-28. Note: As of

late 2025, specific biochemical data for a compound named "Hsd17B13-IN-28" is not widely

available in public literature. The values presented are for illustrative purposes.

Parameter Value

Compound Name Hsd17B13-IN-28

Target Human HSD17B13

Assay NAD/NADH-Glo™ Luminescent Assay

Substrate β-estradiol (15 µM)

Cofactor NAD+ (500 µM)

IC50 150 nM (Example Value)

Hill Slope 1.1 (Example Value)
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HSD17B13 Signaling Context
HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets.[13][14] Its

expression can be induced by the liver X receptor (LXR) via the sterol regulatory element-

binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[13][15] Overexpression of

HSD17B13 is associated with increased lipid droplet size and number.[14][16] Recent studies

also suggest a role for HSD17B13 in inflammatory signaling pathways, such as the platelet-

activating factor (PAF)/STAT3 pathway, linking lipid metabolism to liver inflammation.[6]

Pharmacological inhibition of HSD17B13 is therefore being explored as a therapeutic strategy

to protect against liver injury.[17]
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Caption: Simplified HSD17B13 signaling and functional context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12381621#nad-glo-assay-for-measuring-hsd17b13-
inhibition-by-hsd17b13-in-28]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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